Cas no 2137802-56-1 (4-Bromo-3-[(4-methylpiperazin-1-yl)methyl]benzoic acid)
![4-Bromo-3-[(4-methylpiperazin-1-yl)methyl]benzoic acid structure](https://ko.kuujia.com/scimg/cas/2137802-56-1x500.png)
2137802-56-1 structure
상품 이름:4-Bromo-3-[(4-methylpiperazin-1-yl)methyl]benzoic acid
4-Bromo-3-[(4-methylpiperazin-1-yl)methyl]benzoic acid 화학적 및 물리적 성질
이름 및 식별자
-
- EN300-737998
- 4-bromo-3-[(4-methylpiperazin-1-yl)methyl]benzoic acid
- 2137802-56-1
- 4-Bromo-3-[(4-methylpiperazin-1-yl)methyl]benzoic acid
-
- 인치: 1S/C13H17BrN2O2/c1-15-4-6-16(7-5-15)9-11-8-10(13(17)18)2-3-12(11)14/h2-3,8H,4-7,9H2,1H3,(H,17,18)
- InChIKey: NDWIRTCJNXCCQD-UHFFFAOYSA-N
- 미소: BrC1=CC=C(C(=O)O)C=C1CN1CCN(C)CC1
계산된 속성
- 정밀분자량: 312.04734g/mol
- 동위원소 질량: 312.04734g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 4
- 중원자 수량: 18
- 회전 가능한 화학 키 수량: 3
- 복잡도: 293
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): -0.5
- 토폴로지 분자 극성 표면적: 43.8Ų
4-Bromo-3-[(4-methylpiperazin-1-yl)methyl]benzoic acid 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-737998-0.05g |
4-bromo-3-[(4-methylpiperazin-1-yl)methyl]benzoic acid |
2137802-56-1 | 95.0% | 0.05g |
$612.0 | 2025-03-11 | |
Enamine | EN300-737998-1.0g |
4-bromo-3-[(4-methylpiperazin-1-yl)methyl]benzoic acid |
2137802-56-1 | 95.0% | 1.0g |
$728.0 | 2025-03-11 | |
Enamine | EN300-737998-5.0g |
4-bromo-3-[(4-methylpiperazin-1-yl)methyl]benzoic acid |
2137802-56-1 | 95.0% | 5.0g |
$2110.0 | 2025-03-11 | |
Enamine | EN300-737998-2.5g |
4-bromo-3-[(4-methylpiperazin-1-yl)methyl]benzoic acid |
2137802-56-1 | 95.0% | 2.5g |
$1428.0 | 2025-03-11 | |
Enamine | EN300-737998-0.1g |
4-bromo-3-[(4-methylpiperazin-1-yl)methyl]benzoic acid |
2137802-56-1 | 95.0% | 0.1g |
$640.0 | 2025-03-11 | |
Enamine | EN300-737998-10.0g |
4-bromo-3-[(4-methylpiperazin-1-yl)methyl]benzoic acid |
2137802-56-1 | 95.0% | 10.0g |
$3131.0 | 2025-03-11 | |
Enamine | EN300-737998-0.25g |
4-bromo-3-[(4-methylpiperazin-1-yl)methyl]benzoic acid |
2137802-56-1 | 95.0% | 0.25g |
$670.0 | 2025-03-11 | |
Enamine | EN300-737998-0.5g |
4-bromo-3-[(4-methylpiperazin-1-yl)methyl]benzoic acid |
2137802-56-1 | 95.0% | 0.5g |
$699.0 | 2025-03-11 |
4-Bromo-3-[(4-methylpiperazin-1-yl)methyl]benzoic acid 관련 문헌
-
2. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
-
Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654
-
Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136
2137802-56-1 (4-Bromo-3-[(4-methylpiperazin-1-yl)methyl]benzoic acid) 관련 제품
- 2639374-84-6((1R,5S)-3,8-diazabicyclo3.2.1octan-2-one hydrochloride)
- 10420-99-2(1-(4-Chlorophenyl)-2-(pyridin-2-yl)ethan-1-one)
- 1805085-94-2(3-(Difluoromethyl)-4-hydroxy-2-(trifluoromethyl)pyridine-6-acetonitrile)
- 1485635-92-4(4-(2,4,6-trifluorophenyl)butan-1-amine)
- 1112184-64-1(2,3-dihydrobenzofuran-6-carbonitrile)
- 921856-16-8(9-(2-chlorophenyl)methyl-5-methyl-3-phenyl-5H,6H,7H,8H,9H-1,2,4triazolo3,4-hpurine-6,8-dione)
- 25102-90-3((3,3-dimethylbutan-2-yl)(1-phenylethyl)amine)
- 1704613-52-4(3-(4-chlorobenzenesulfonyl)-N-(thiophen-2-yl)methylazetidine-1-carboxamide)
- 2680827-14-7(2-methyl-2-4-(2,2,2-trifluoroacetyl)piperazin-1-ylpropanoic acid)
- 2229514-78-5(4-(2-aminocyclopropyl)-2-fluorophenol)
추천 공급업체
Enjia Trading Co., Ltd
골드 회원
중국 공급자
대량

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
골드 회원
중국 공급자
대량

Shanghai Jinhuan Chemical CO., LTD.
골드 회원
중국 공급자
대량

Jincang Pharmaceutical (Shanghai) Co., LTD.
골드 회원
중국 공급자
시약

Suzhou Senfeida Chemical Co., Ltd
골드 회원
중국 공급자
대량
